molecular formula C19H24N2O4S B4889926 N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4889926
M. Wt: 376.5 g/mol
InChI Key: YIAQTJGROBXNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as EMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMMA is a type of amide compound that has a unique molecular structure, making it an interesting subject for scientific exploration.

Mechanism of Action

The exact mechanism of action of N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response, thus reducing inflammation and pain.
Biochemical and Physiological Effects:
N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, modulating the immune response, and improving wound healing. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its unique molecular structure, which makes it an interesting subject for scientific exploration. However, one of the limitations of using N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, including exploring its potential applications in drug design and development, investigating its mechanism of action, and studying its effects on various physiological processes. Additionally, further research is needed to fully understand the potential benefits and limitations of using N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments.

Synthesis Methods

N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. In solid-phase peptide synthesis, N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is synthesized by attaching amino acids one by one to a solid support, while in solution-phase synthesis, N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is synthesized in solution using various chemical reactions.

Scientific Research Applications

N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and biotechnology. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-5-15-8-6-7-9-18(15)20-19(22)14(2)21(26(4,23)24)16-10-12-17(25-3)13-11-16/h6-14H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAQTJGROBXNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6186837

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